Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been studied for their chemically and biologically interesting properties .
Synthesis Analysis
The synthesis of similar compounds has been achieved via site-selective cross-coupling reactions . The process involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes. This is followed by the introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .Chemical Reactions Analysis
The compound can undergo various chemical reactions, including site-selective cross-coupling reactions . These reactions allow for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, including compounds structurally related to Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. These compounds were evaluated for their cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, as well as for their inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) analysis provided insights into the potential anticancer and anti-inflammatory applications of these derivatives (Rahmouni et al., 2016).
Antimicrobial Activity
Another aspect of research on such compounds includes their antimicrobial properties. Kumar et al. (2017) synthesized ethyl 2,7-dimethyl-4-oxo-5-phenyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,5-dihydro-4H-pyranopyrimidine-6-carboxylates and evaluated them for antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that these new compounds exhibited good to excellent antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Kumar et al., 2017).
Synthesis of Novel Heterocyclic Systems
The versatility of ethyl pyrazolopyrimidine derivatives also extends to the synthesis of novel heterocyclic systems. A study by Dolzhenko et al. (2006) described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimidotriazinobenzimidazole-3-carboxylates, exploring the tautomerism and potential biological applications of these compounds. Such research underscores the importance of ethyl pyrazolopyrimidine derivatives in the development of new heterocyclic compounds with potential pharmacological properties (Dolzhenko et al., 2006).
Future Directions
Properties
IUPAC Name |
ethyl 6-[(2,6-dichlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-4-25-18(24)14-9-21-23-11(3)12(10(2)22-17(14)23)8-13-15(19)6-5-7-16(13)20/h5-7,9H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFCTBFTZZQOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=C(C=CC=C3Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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